molecular formula C7H13ClO2 B14709346 Propanoic acid, 2-chloro, 1-methylpropyl ester CAS No. 22710-11-8

Propanoic acid, 2-chloro, 1-methylpropyl ester

Cat. No.: B14709346
CAS No.: 22710-11-8
M. Wt: 164.63 g/mol
InChI Key: KHJJZURERFKRAA-UHFFFAOYSA-N
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Description

Propanoic acid, 2-chloro, 1-methylpropyl ester is an organic compound with the molecular formula C₇H₁₃ClO₂ and a molecular weight of 164.63 g/mol . . This compound is characterized by the presence of a propanoic acid esterified with a 2-chloro group and a 1-methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-chloro, 1-methylpropyl ester typically involves the esterification of 2-chloropropanoic acid with 1-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-chloro, 1-methylpropyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanoic acid, 2-chloro, 1-methylpropyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Investigated for its potential use in drug development, especially as a prodrug that can be metabolized into active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 2-chloro, 1-methylpropyl ester involves its hydrolysis to release 2-chloropropanoic acid and 1-methylpropanol. The 2-chloropropanoic acid can then interact with various molecular targets, such as enzymes, to exert its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-methylpropyl ester: Similar in structure but lacks the chlorine atom.

    Propanoic acid, 2-chloro-, methyl ester: Contains a methyl group instead of a 1-methylpropyl group.

    Propanoic acid, 2,2-dimethyl-, (1R,2S)-3-chloro-2-(2,4-difluorophenyl)-2-hydroxy-1-methylpropyl ester: More complex structure with additional functional groups.

Uniqueness

Propanoic acid, 2-chloro, 1-methylpropyl ester is unique due to the presence of both a chlorine atom and a 1-methylpropyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

22710-11-8

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

butan-2-yl 2-chloropropanoate

InChI

InChI=1S/C7H13ClO2/c1-4-5(2)10-7(9)6(3)8/h5-6H,4H2,1-3H3

InChI Key

KHJJZURERFKRAA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(C)Cl

Origin of Product

United States

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